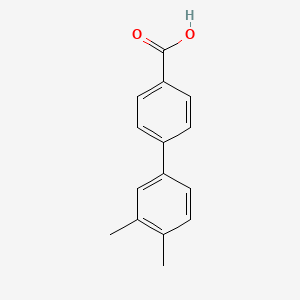

3',4'-Dimethyl-biphenyl-4-carboxylic acid

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry and Materials Science

Biphenyls, which are composed of two phenyl rings linked by a single carbon-carbon bond, form the structural core of a vast array of important organic compounds. arabjchem.orgresearchgate.net Their rigid, planar-to-twisted conformation provides a unique scaffold that is leveraged in numerous applications. In organic chemistry, functionalized biphenyls are critical intermediates for synthesizing a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. rsc.orgbiosynce.com The versatility of the biphenyl unit is enhanced by modern cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions, which allow for the efficient and controlled synthesis of substituted biphenyl derivatives. rsc.orgwikipedia.org

In materials science, the biphenyl moiety is a fundamental component in the design of liquid crystals, which are essential for display technologies. arabjchem.org The specific substitution pattern on the biphenyl rings influences the material's mesophase behavior and electro-optical properties. Furthermore, biphenyl derivatives are integral to the development of organic light-emitting diodes (OLEDs), where they can be used in fluorescent layers. rsc.org The inherent thermal stability and defined geometry of the biphenyl structure also make it a valuable component in high-performance polymers and as a linker in the construction of metal-organic frameworks (MOFs). wikipedia.orgnih.gov

Structural Isomerism and Nomenclature within Methyl-Substituted Biphenyl Carboxylic Acids

The functional properties of biphenyl derivatives are highly dependent on the precise arrangement of substituents on the two phenyl rings. This leads to the importance of understanding structural isomerism, particularly positional isomerism, within this class of compounds. adichemistry.com Positional isomers have the same molecular formula but differ in the location of substituent groups on the aromatic rings. adichemistry.com For methyl-substituted biphenyl carboxylic acids, this means that the methyl (-CH₃) and carboxylic acid (-COOH) groups can be attached at various positions, leading to a large number of distinct isomers, each with unique chemical and physical properties.

The naming of these isomers follows the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a biphenyl system, one ring is designated as the parent, and its carbons are numbered 1 through 6. The other ring is treated as a substituent, and its carbons are numbered 1' through 6'. docbrown.info The parent ring is the one that carries the principal functional group, which, in this case, is the carboxylic acid group due to its high priority in nomenclature. libretexts.org

In the specific case of 3',4'-Dimethyl-biphenyl-4-carboxylic acid , the name indicates:

Biphenyl : The core structure of two connected phenyl rings.

-4-carboxylic acid : The carboxylic acid group is located at the 4-position of the parent phenyl ring.

3',4'-Dimethyl- : Two methyl groups are attached to the second phenyl ring at the 3'- and 4'-positions.

An example of a positional isomer would be 3',4'-Dimethyl-biphenyl-3-carboxylic acid , which shares the same molecular formula (C₁₅H₁₄O₂) but has the carboxylic acid group at the 3-position instead of the 4-position, leading to different spatial and electronic characteristics. scbt.com

Unique Academic Research Potential of this compound as a Functional Building Block

While specific, large-scale applications for this exact isomer are not yet widely documented in mainstream industrial processes, its structure is highly relevant for academic and exploratory research. Its potential as a functional building block is significant in several areas:

Metal-Organic Frameworks (MOFs): Biphenyl dicarboxylic acids are widely used as organic linkers to construct porous MOFs. nih.gov The specific substitution pattern of this compound could be used to fine-tune the pore size, geometry, and surface chemistry of such materials for applications in gas storage or catalysis.

Medicinal Chemistry: The biphenyl scaffold is present in numerous approved drugs. wikipedia.org Altering the substitution pattern is a key strategy in lead optimization. nih.gov The introduction of methyl groups, as in this compound, can impact a molecule's metabolic stability and its binding affinity to biological targets.

Advanced Polymers: As a monomer, this compound could be incorporated into polyesters or polyamides. The dimethyl substitution would affect the polymer's chain packing, solubility, and thermal properties compared to unsubstituted analogs.

Below are the key chemical properties of the target compound.

| Property | Value |

| CAS Number | 122294-09-1 scbt.com |

| Molecular Formula | C₁₅H₁₄O₂ scbt.com |

| Molecular Weight | 226.27 g/mol sigmaaldrich.com |

| IUPAC Name | 3',4'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid sigmaaldrich.com |

Research Objectives and Scope for In-depth Scholarly Investigation

The unique structural characteristics of this compound warrant further in-depth scholarly investigation. Future research objectives should be aimed at fully elucidating and harnessing its potential as a specialized chemical building block. The scope of such research could encompass several key areas:

Synthesis and Characterization: Developing novel, high-yield synthetic routes to this specific isomer and conducting detailed structural characterization, including single-crystal X-ray diffraction, to understand its solid-state packing and conformation.

Polymer Chemistry: Investigating its use as a specialty monomer in the synthesis of new polyesters and polyamides. The research would focus on how the 3',4'-dimethyl substitution pattern influences the resulting polymers' thermal stability, mechanical properties, and solubility.

Coordination Chemistry and MOFs: Exploring its utility as an organic linker in the synthesis of novel MOFs and coordination polymers. A primary objective would be to determine how the methyl groups affect the resulting framework's topology, porosity, and functional properties, such as selective gas adsorption.

Medicinal Chemistry Analog Synthesis: Utilizing the compound as a scaffold to synthesize libraries of new derivatives for biological screening. Research would aim to understand how this particular substitution pattern influences interactions with specific biological targets, such as enzymes or receptors.

By systematically exploring these areas, the scientific community can fully map the structure-property relationships of this compound and pave the way for its potential integration into next-generation materials and functional molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,4-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-3-4-14(9-11(10)2)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGYCDJAIZGZTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374384 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122294-09-1 | |

| Record name | 3',4'-Dimethyl-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122294-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Mass Spectrometry

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3',4'-Dimethyl-biphenyl-4-carboxylic acid, which is C₁₅H₁₄O₂. The calculated exact mass for this formula is 226.0994 g/mol . An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, confirming the elemental composition.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass (m/z) |

| C₁₅H₁₄O₂ | 226.0994 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, common fragmentation pathways for aromatic carboxylic acids would be expected.

Key fragmentation patterns would likely include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with an m/z corresponding to [M-17]⁺.

Loss of a carboxyl group (•COOH): This would lead to a fragment ion with an m/z corresponding to [M-45]⁺.

Decarboxylation (loss of CO₂): This would produce a fragment ion with an m/z of [M-44]⁺.

Cleavage of the biphenyl (B1667301) bond: This could lead to fragments corresponding to the individual substituted phenyl rings.

Loss of a methyl radical (•CH₃): A fragment ion with an m/z of [M-15]⁺ could also be observed.

Analysis of these fragmentation patterns would provide strong evidence to confirm the proposed structure of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the bonding and electronic structure of the molecule.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxyl group. C-H stretching vibrations for the aromatic rings and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the biphenyl core in this compound would be expected to result in strong UV absorption. The spectrum would likely show a primary absorption band (π → π* transition) in the UV region, characteristic of the biphenyl chromophore. The exact position of the absorption maximum (λ_max) would be influenced by the substitution pattern on the biphenyl rings.

Interactive Data Table: Expected Vibrational and Electronic Spectroscopic Data

| Spectroscopic Technique | Region | Assignment |

| Infrared (IR) | 2500-3300 cm⁻¹ | O-H stretch (carboxylic acid dimer) |

| Infrared (IR) | ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

| Infrared (IR) | 3000-3100 cm⁻¹ | Aromatic C-H stretch |

| Infrared (IR) | 2850-3000 cm⁻¹ | Aliphatic C-H stretch |

| Infrared (IR) | 1450-1600 cm⁻¹ | Aromatic C=C stretch |

| UV-Vis | ~250-300 nm | π → π* transition |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its constituent parts: a carboxylic acid group, a biphenyl aromatic system, and methyl groups.

The most distinct feature is the carboxylic acid moiety. It gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded acid dimer. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, typically in the range of 1680-1710 cm⁻¹. The position of this band confirms the presence of a carboxylic acid conjugated with an aromatic ring.

The aromatic nature of the biphenyl core is evidenced by several bands. The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of absorptions in the 1450-1600 cm⁻¹ region. Additionally, the C-H out-of-plane bending vibrations provide information about the substitution pattern of the rings. The aliphatic C-H stretching vibrations of the two methyl groups are expected just below 3000 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from its conjugated π-electron system. The biphenyl structure, where two phenyl rings are linked, allows for extended conjugation, which influences the energy of these transitions. hnue.edu.vn

The primary electronic transitions observed for this type of molecule are π → π* transitions. libretexts.org These high-energy transitions are characteristic of aromatic and other unsaturated systems. The extended conjugation of the biphenyl core, coupled with the carboxylic acid substituent, typically results in strong absorption bands in the ultraviolet region. The attachment of substituent groups like methyl and carboxylic acid to the basic biphenyl chromophore can shift the position and intensity of these absorption bands. hnue.edu.vn A lower-energy, but much less intense, n → π* transition associated with the non-bonding electrons of the carbonyl oxygen in the carboxylic acid group may also be observed. hnue.edu.vnslideshare.net

Fluorescence Spectroscopy for Photophysical Characterization

Fluorescence spectroscopy is a sensitive technique used to study the photophysical properties of a molecule after it has absorbed light. Aromatic compounds, particularly those with extended π-systems like biphenyl derivatives, are often fluorescent. Upon excitation with UV light at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon at a longer wavelength (a lower energy).

This emission spectrum is characteristic of the molecule's excited state properties. For this compound, fluorescence spectroscopy would provide data on its emission maxima, quantum yield, and fluorescence lifetime. These parameters are sensitive to the molecule's structure and its local environment, offering insights into its electronic structure and potential for applications in materials science and sensing. While biphenyl systems are known to be fluorescent, specific experimental data for this compound is not detailed in the available research.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

For carboxylic acids, a common and energetically favorable arrangement is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two separate molecules. It is highly probable that this compound would exhibit this structural motif in its crystal lattice. SCXRD would also reveal how these dimers pack together to form the extended crystal structure, influenced by weaker van der Waals forces and potential C-H···π interactions.

Powder X-ray Diffraction (P-XRD) for Bulk Material Characterization and Phase Purity

Powder X-ray diffraction (P-XRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" of a specific crystalline solid. For this compound, P-XRD is essential for confirming the phase purity of a synthesized batch, ensuring that no other crystalline forms (polymorphs) or impurities are present. nih.gov

The experimental P-XRD pattern, which consists of a plot of diffraction intensity versus the diffraction angle (2θ), can be compared to a pattern simulated from single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal analyzed. The sharpness of the diffraction peaks also provides an indication of the material's crystallinity.

Dihedral Angle Analysis and Conformational Studies in the Solid State

A key structural parameter for biphenyl compounds is the dihedral angle (or torsion angle) between the planes of the two aromatic rings. This angle is determined with high precision from single-crystal X-ray diffraction data. Due to steric hindrance between the hydrogen atoms on the carbons adjacent to the inter-ring bond, biphenyl itself is not planar in the solid state.

For this compound, a non-zero dihedral angle is expected. The exact value of this angle would be influenced by the substitution pattern and the forces involved in the crystal packing. Analysis of related biphenyl structures shows that this angle can vary significantly, impacting the degree of conjugation between the two rings and, consequently, the electronic and optical properties of the molecule. nih.govnih.gov

Table 2: Summary of X-ray Diffraction Data (Illustrative)

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The basic crystal habit. | Not Reported |

| Space Group | The symmetry of the unit cell. | Not Reported |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Not Reported |

| Dihedral Angle | Angle between phenyl rings (°) | Not Reported |

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for both the analytical determination of purity and the preparative isolation of this compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two such indispensable techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its preparative separation from reaction mixtures and impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for compounds of this nature, utilizing a nonpolar stationary phase and a polar mobile phase.

Analytical HPLC: For analytical purposes, a C18 column is typically effective. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated state, leading to better peak shape and retention. lcms.cz Detection is commonly achieved using a UV-Vis detector, as the biphenyl system possesses a strong chromophore.

While specific validated methods for this compound are not extensively detailed in publicly available literature, a general approach can be outlined based on methods for similar biphenyl carboxylic acid derivatives. rsc.orggoogle.com

Table 1: Illustrative Analytical HPLC Parameters for Biphenyl Carboxylic Acids

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Preparative HPLC: For the isolation of pure this compound, the analytical method can be scaled up. This involves using a larger column with the same stationary phase and a higher flow rate. The mobile phase composition may be adjusted to optimize the separation and reduce run times. Fraction collection is triggered by the detector signal corresponding to the elution of the target compound.

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. etamu.edu The principle of separation is similar to other forms of chromatography, involving a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate) and a mobile phase (eluent).

In a typical application, a small spot of the reaction mixture is applied to the TLC plate. The plate is then placed in a developing chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. lgcstandards.com For carboxylic acids, which are relatively polar, a mobile phase of intermediate polarity is often required. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. The polarity can be fine-tuned by adjusting the ratio of the solvents. To prevent streaking, which is common with carboxylic acids, a small amount of acetic or formic acid is often added to the eluent. etamu.edu

After development, the spots are visualized, typically under UV light (254 nm), where the aromatic rings of the biphenyl structure will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. ajgreenchem.com The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored. The appearance of a single spot for the purified product suggests a high degree of purity.

Table 2: General TLC Conditions for Biphenyl Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic Acid |

| Visualization | UV light (254 nm) |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable data on its decomposition profile and phase transitions, respectively.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ardena.com This technique is instrumental in determining the thermal stability of this compound. A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its weight. bibliotekanauki.pl

The resulting TGA curve plots the percentage of initial mass remaining against the temperature. For a stable organic compound like this compound, the curve is expected to show a flat baseline at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a significant drop in mass will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The decomposition of biphenyl carboxylic acids under inert atmospheres often proceeds through decarboxylation. cato-chem.comchemicalbook.com

Table 3: Expected TGA Profile for a Thermally Stable Aromatic Carboxylic Acid

| Temperature Range | Expected Observation | Interpretation |

|---|---|---|

| Room Temp. to ~200 °C | Negligible mass loss | Compound is thermally stable; no loss of volatile impurities. |

| Above ~200-300 °C | Significant mass loss | Onset of thermal decomposition. |

| Endpoint | Residual mass | May correspond to char or non-volatile decomposition products. |

The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. The derivative of the TGA curve (DTG curve) can also be plotted, which shows the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. uwo.ca DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. trb.org

For a crystalline solid like this compound, a DSC thermogram will show an endothermic peak corresponding to its melting point. The sample is heated at a constant rate, and the heat flow is monitored. At the melting point, the sample absorbs energy to transition from a solid to a liquid state, resulting in a distinct peak. The temperature at the peak maximum is taken as the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). celignis.com The sharpness of the melting peak can also provide an indication of the sample's purity; pure crystalline compounds typically exhibit sharp melting peaks.

In some cases, biphenyl derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms. avantorsciences.com DSC can be used to identify and study these different polymorphs, as they will generally have different melting points and enthalpies of fusion. By controlling the heating and cooling rates, it is possible to observe transitions between different polymorphic forms.

Table 4: Representative DSC Data for a Crystalline Aromatic Carboxylic Acid

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Heating Rate | 5-20 °C/min | Affects peak shape and temperature |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidative degradation |

| Endothermic Peak (Tm) | Melting Point | Provides identification and purity information |

| Enthalpy of Fusion (ΔHf) | Area under the melting peak | Thermodynamic property of the melting process |

Iv. Advanced Materials Applications and Functional Design

Polymer Science and Engineering

In the realm of polymer science, the asymmetric and substituted nature of 3',4'-Dimethyl-biphenyl-4-carboxylic acid is leveraged to overcome common challenges in the processing of high-performance polymers, such as poor solubility. The methyl groups disrupt regular chain packing, enhancing solubility without significantly compromising the desirable thermal and mechanical properties conferred by the rigid biphenyl (B1667301) structure.

Monomer for Specialty Polyesters and Polyamides

The synthesis of specialty polyesters and polyamides often involves the use of aromatic dicarboxylic acids to impart rigidity and thermal stability. ontosight.ainih.gov The incorporation of monomers like this compound can lead to polymers with enhanced solubility, a common challenge with wholly aromatic polymers. nih.govtandfonline.com The methyl groups on the biphenyl unit disrupt the close packing of polymer chains, which typically leads to insolubility. mdpi.com This improved processability allows for their use in a wider range of applications.

For instance, in the synthesis of polyamides via direct polycondensation, the choice of the diacid monomer is critical. nih.govnih.gov While unsubstituted biphenyl dicarboxylic acids can result in highly crystalline and often intractable polymers, the use of a dimethyl-substituted monomer is expected to yield more amorphous and soluble polyamides. tandfonline.com These characteristics are highly sought after for applications requiring solution-based processing, such as the casting of films or the spinning of fibers. The properties of such polyamides are influenced by the specific diamine used in the polymerization, as shown in the table below, which is based on research on similar aromatic polyamides. nih.gov

Table 1: Expected Properties of Polyamides Derived from Biphenyl-based Diacids

| Diamine Component | Expected Polymer Solubility | Glass Transition Temperature (°C) | Thermal Stability (10% Weight Loss, °C) |

|---|---|---|---|

| Various Aromatic Diamines | Good in polar aprotic solvents | 210 - 261 | 497 - 597 (in air) |

Note: Data is based on studies of similar biphenyl-based polyamides and represents expected trends. nih.gov

Precursor for Rigid-Rod Liquid Crystalline Polymers (LCPs) and related Mesophases

The biphenyl moiety is a well-established mesogenic unit, which is a fundamental component for inducing liquid crystalline behavior in polymers. researchgate.netmdpi.comossila.com The rigid, rod-like structure of the biphenyl unit promotes the formation of ordered phases (mesophases) upon melting, which is characteristic of thermotropic liquid crystalline polymers. Polyesters synthesized from biphenyl-based carboxylic acids are known to exhibit such properties. researchgate.netrsc.org

The asymmetric substitution in this compound could influence the transition temperatures and the type of liquid crystalline phase formed. The methyl groups can affect the intermolecular interactions between the polymer chains, potentially lowering the melting point and broadening the temperature range over which the liquid crystalline phase is stable. Research on polyesters derived from the structurally similar biphenyl 3,4'-dicarboxylic acid has shown the formation of nematic liquid crystalline phases, which are characterized by long-range orientational order of the polymer chains. researchgate.netrsc.org

Integration into Soluble Polyimide Architectures and High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. ntu.edu.twresearchgate.net However, their application is often limited by poor solubility and high processing temperatures. A key strategy to enhance the solubility and processability of polyimides is the introduction of non-coplanar or kinked structures into the polymer backbone. ntu.edu.twresearchgate.net

The incorporation of monomers derived from asymmetrically substituted biphenyls, such as 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), has been shown to yield polyimides with significantly improved solubility in organic solvents compared to their symmetric counterparts. researchgate.net This is attributed to the disruption of chain packing and the creation of a more amorphous polymer structure. Similarly, the use of this compound in the synthesis of related polymer architectures would be expected to enhance solubility due to its asymmetric nature and the presence of the methyl groups. This allows for the solution casting of flexible and tough films, which is crucial for applications in electronics and aerospace. The properties of such polyimides are summarized in the table below, based on data for polyimides derived from isomeric biphenyltetracarboxylic dianhydrides. researchgate.net

Table 2: Properties of Polyimides Derived from Asymmetric Biphenyl Dianhydrides

| Property | Value |

|---|---|

| Inherent Viscosity (dL/g) | 0.68 - 1.04 |

| Glass Transition Temperature (°C) | 250 - 335 |

| 10% Weight Loss Temperature (°C) | > 450 |

| Solubility | Soluble in polar solvents |

Note: Data is based on studies of polyimides from a-BPDA and reflects the expected performance of polyimides with asymmetric biphenyl units. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF, including its pore size, shape, and surface functionality. Biphenyl dicarboxylic acids are widely used as linkers due to their rigidity and ability to form stable, porous frameworks. rsc.org

Ligand Design and Synthesis for MOF Construction (Referencing related biphenyl dicarboxylic acids)

The design of the organic linker is a key aspect of MOF synthesis. Biphenyl dicarboxylic acids, such as this compound, serve as ditopic linkers, connecting metal centers to form extended networks. The length and geometry of the linker, as well as the presence of functional groups, dictate the topology of the resulting framework. nih.gov

Tailoring Pore Structures and Topologies using Biphenyl Carboxylate Linkers

The substitution on the biphenyl carboxylate linker can be used to fine-tune the pore structure and topology of MOFs. For example, the introduction of bulky methyl groups can lead to the formation of novel network topologies that differ from those obtained with unsubstituted linkers. nih.govacs.org This "ortho effect" can alter the conformation of the linker and its coordination to the metal clusters, resulting in unique framework architectures. nih.gov

Research has shown that methyl-functionalized biphenyl dicarboxylic acid linkers can be used to construct MOFs with specific topologies, such as the bcu net, which differs from the fcu net observed with the unsubstituted linker in UiO-67. nih.gov This demonstrates that even small changes to the linker structure can have a profound impact on the final MOF structure. The ability to control the topology is critical for applications such as gas storage and separation, where the size and shape of the pores are paramount. The table below illustrates how linker substitution can influence MOF properties, based on studies of related systems. rsc.org

Table 3: Influence of Linker Substitution on MOF Properties

| Linker | Resulting MOF Topology | Effect on Pore Structure |

|---|---|---|

| Unsubstituted Biphenyldicarboxylic acid | fcu (e.g., UiO-67) | Defined pore size and volume |

| Methyl-substituted Biphenyldicarboxylic acid | bcu (e.g., PCN-700) | Altered pore dimensions and network connectivity |

Note: This table provides a comparative example of how methyl substitution on a biphenyl linker can direct the formation of different MOF topologies. rsc.orgnih.gov

Based on the available scientific literature, generating a detailed article on "this compound" that strictly adheres to the requested outline is not feasible. The search for specific applications of this particular compound in the specified areas of advanced materials—such as its use in Metal-Organic Frameworks (MOFs) to investigate stability and porosity, its role as a building block for Covalent Organic Frameworks (COFs), or its utility in heterogeneous catalysis for specific reactions like the Henry reaction or oxidative homo-coupling—did not yield direct research findings.

The scientific literature extensively covers related biphenyl compounds and their applications in these fields. For instance, biphenyl-4,4'-dicarboxylic acid is a well-known linker for constructing MOFs and COFs. rsc.org Similarly, the oxidative homo-coupling of o-xylene, which produces 3,3′,4,4′-tetramethylbiphenyl, has been studied using MOF-based catalysts. nih.govsemanticscholar.org However, there is a lack of specific studies focusing on the this compound molecule for the advanced applications detailed in the query.

Therefore, without specific data on the synthesis, characterization, and application of MOFs or COFs derived from this compound, it is not possible to provide a scientifically accurate and thorough article that meets the requirements of the prompt. Information on related compounds cannot be substituted, as this would violate the instruction to focus solely on the specified chemical compound.

Optoelectronic and Photofunctional Materials

The rigid and conjugated nature of the biphenyl backbone makes this compound a molecule of interest for advanced materials. Its structure allows for the development of materials with specific electronic and light-interacting properties suitable for optoelectronic applications.

While this compound itself is a building block, its core structure is representative of materials used in Organic Light-Emitting Diodes (OLEDs). The biphenyl unit provides a robust, electronically active scaffold that can facilitate the movement of charge carriers (holes and electrons) or act as a host for light-emitting guest molecules. The specific placement of methyl and carboxylic acid groups allows for fine-tuning of the material's properties, such as solubility, energy levels, and intermolecular interactions, which are critical for device performance.

Materials with similar diphenyl sulfone and carbazole (B46965) structures have been investigated as potential emitters for OLEDs. mdpi.com These materials often exhibit high thermal stability and form stable amorphous films, which are desirable characteristics for the electroactive layers in OLED devices. mdpi.com For instance, certain diphenyl sulfone derivatives have been shown to form molecular glasses with glass transition temperatures between 77 °C and 147 °C, confirming their suitability for these applications. mdpi.com In device fabrication, layers such as poly(3,4-ethylenedoxythiophene) polystyrene sulfonate (PEDOT:PSS) are often used as a hole injection layer, applied via spin-coating before the deposition of the emissive layer. mdpi.com The performance of such OLEDs is characterized by their turn-on voltage and brightness, with some devices showing deep blue emission with a turn-on voltage of 4 V and a maximum brightness of 178 cd/m². mdpi.com

The biphenyl-4-carboxylic acid framework is a key component in various functional molecules. ajgreenchem.com The carboxylic acid group, in particular, is crucial as it can enhance polarity and provides a reactive site for anchoring the molecule to electrode surfaces or for further synthetic modifications. ajgreenchem.com

Table 1: Thermal Properties of Amorphous Molecular Glasses for OLEDs

| Material | Glass Transition Temperature (Tg) |

|---|---|

| DB16 | 147 °C |

| DB17 | 133 °C |

This table presents data for diphenyl sulfone derivatives containing bicarbazole fragments, illustrating the high thermal stability achievable with biphenyl-containing structures relevant to OLED applications. mdpi.com

This compound is a suitable monomer for synthesizing polyconjugated systems. The carboxylic acid group can be chemically modified to facilitate polymerization, while the biphenyl unit forms the repeating conjugated backbone of the polymer. The methyl groups play a significant role in tuning the final properties of the polymer. They can increase solubility in organic solvents, which is essential for solution-based processing techniques like spin-coating. mdpi.com Furthermore, the steric hindrance from the methyl groups can influence the twisting angle (dihedral angle) between the two phenyl rings of the biphenyl unit, which directly impacts the extent of π-conjugation and, consequently, the material's absorption and emission spectra. researchgate.net

For example, studies on related dimethyl-substituted biphenyl compounds have shown that the presence of methyl groups can lower the melting point and increase solubility compared to their non-methylated counterparts. researchgate.net This enhanced solubility is critical for creating uniform thin films required for optoelectronic devices. mdpi.com The photophysical properties, such as the maximum absorbance and emission wavelengths, are key parameters for these materials. In blended polymer systems for OLEDs, individual conjugated polymers like F8, MEH-PPV, and OC1C10-PPV-DMP exhibit distinct absorption maxima at 385 nm, 507 nm, and 500 nm, respectively. mdpi.com When combined, these polymers can produce white light emission through mechanisms like Förster resonance energy transfer (FRET), demonstrating how blending different polyconjugated systems can achieve desired optical outcomes. mdpi.com

Table 2: Photophysical Properties of Representative Conjugated Polymers

| Polymer | Maximum Absorbance (nm) | Key Emission Peaks (nm) |

|---|---|---|

| F8 | 385 | 434, 460 |

| MEH-PPV | 507 | 406, 580 |

| OC1C10-PPV-DMP | 500 | 410, 580 |

This table highlights the distinct absorption and emission characteristics of different polyconjugated polymers used in optoelectronic applications. The properties are determined by their unique chemical structures. mdpi.com

V. Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, electronic structures, and various spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ichem.mdresearchgate.net By approximating the electron density of a system, DFT can efficiently calculate a wide range of molecular properties. For 3',4'-Dimethyl-biphenyl-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would typically begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net

Once the optimized structure is obtained, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ichem.mddoaj.orgresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A larger gap generally implies greater stability. researchgate.net Other properties such as ionization potential, electron affinity, and dipole moment can also be computed to provide a comprehensive electronic profile. ichem.mddoaj.orgnih.gov

Table 1: Illustrative Electronic Properties of Biphenyl (B1667301) Derivatives Calculated via DFT Note: This table presents typical data ranges for substituted biphenyls as specific values for this compound are not available in the cited literature.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.5 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 6.0 to 7.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | 1.5 to 2.5 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 1.0 to 4.0 Debye |

The electronic parameters calculated using DFT are instrumental in predicting a molecule's reactivity and stability. The HOMO-LUMO energy gap provides a direct measure of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more readily undergoes chemical reactions. researchgate.net

Furthermore, DFT allows for the calculation of a molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical attack. nih.gov

From the fundamental electronic properties, several "conceptual DFT" reactivity descriptors can be derived. These global reactivity indices, such as electronegativity (χ), chemical hardness (η), and softness (S), provide a quantitative measure of the molecule's reactivity profile. ichem.mddoaj.org For instance, chemical hardness is a measure of resistance to charge transfer; harder molecules are generally less reactive. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors Note: This table defines common reactivity descriptors derived from DFT calculations and is based on general principles, not specific published data for the target compound.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reaction. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules, which are often inaccessible through static quantum chemical calculations alone.

Computational methods, including both quantum mechanics and molecular mechanics, are used to calculate the rotational energy barrier around the central C-C bond. researchgate.netrsc.orgresearchgate.net This is achieved by systematically varying the dihedral angle and calculating the energy at each step, generating a potential energy surface. The minima on this surface correspond to the most stable conformations, while the maxima represent the energy barriers to rotation. researchgate.netbiomedres.us These barriers are crucial for understanding the molecule's flexibility and the potential for atropisomerism. rsc.org

Table 3: Hypothetical Rotational Energy Profile for a Substituted Biphenyl Note: This table illustrates the type of data generated from a conformational analysis, showing energy relative to the most stable conformation. Specific values for the target compound are not available in the cited literature.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 2.5 | Planar (Eclipsed) - Transition State |

| 45 | 0.0 | Twisted - Energy Minimum |

| 90 | 2.0 | Perpendicular - Transition State |

| 135 | 0.0 | Twisted - Energy Minimum |

| 180 | 2.5 | Planar (Staggered) - Transition State |

Aromatic carboxylic acids are well-known for their ability to self-assemble into ordered supramolecular structures, driven by non-covalent interactions. researchgate.netnih.gov The primary interactions for this compound would be hydrogen bonding between the carboxylic acid groups, typically leading to the formation of stable dimers, and π-π stacking between the biphenyl cores. nih.gov

MD simulations are an ideal tool to explore these self-assembly processes. acs.orgbeilstein-journals.org By simulating a system containing many molecules of the compound, either in solution or on a surface, it is possible to observe their aggregation into larger, ordered architectures. acs.org These simulations can reveal the preferred packing arrangements, such as the formation of one-dimensional hydrogen-bonded rows, and provide insight into the stability of the resulting supramolecular polymers. nih.govnih.gov Such studies are critical for designing materials with specific nanostructures and properties.

Reaction Mechanism Elucidation

Computational chemistry provides powerful insights into the detailed pathways of chemical reactions. rsc.org For a molecule like this compound, theoretical methods can be used to elucidate the mechanisms of its synthesis or its subsequent chemical transformations.

For example, the synthesis of many biphenyl derivatives is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netajgreenchem.com Computational studies can map out the entire catalytic cycle for such a reaction, identifying the structures and energies of all intermediates and transition states. escholarship.org This involves calculating the energy profiles for key steps like oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. rsc.org This knowledge is invaluable for optimizing reaction conditions and developing new, more efficient synthetic methods.

Computational Pathways for Synthetic Transformations involving this compound

The synthesis of this compound and its derivatives often involves well-established reactions like the Suzuki-Miyaura cross-coupling. ajgreenchem.comresearchgate.netbeilstein-journals.org Computational studies are pivotal in dissecting the intricate mechanisms of such transformations, providing a step-by-step energetic landscape of the reaction pathway.

A plausible and widely used synthetic route to this compound is the Suzuki-Miyaura coupling between 4-bromo-3-methylbenzoic acid (or its ester) and 4-methylphenylboronic acid, catalyzed by a palladium complex. Computational investigations, particularly using DFT, can elucidate the catalytic cycle of this reaction, which is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl halide (e.g., a derivative of 4-bromobenzoic acid) to a low-valent palladium(0) complex. Computational models can predict the energy barrier for this step, which is often rate-determining. researchgate.net The calculations would involve optimizing the geometries of the reactants, the transition state, and the resulting palladium(II) intermediate. The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial and can be computationally modeled to understand its influence on the activation barrier. nih.gov For instance, bulky, electron-rich phosphine ligands are known to facilitate this step.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the aryl group from the boronic acid derivative to the palladium(II) complex, with the assistance of a base. Computational studies can model the role of the base in activating the boronic acid and the subsequent ligand exchange on the palladium center. The relative energies of different intermediates and transition states in this phase can be calculated to understand the reaction kinetics.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the biphenyl scaffold and regenerates the palladium(0) catalyst. Computational analysis can provide the energy profile for this step, confirming that it is typically a facile and thermodynamically favorable process.

The table below illustrates a hypothetical energy profile for the key steps in a Suzuki-Miyaura coupling for the synthesis of a biphenyl carboxylic acid derivative, as could be determined by DFT calculations.

| Reaction Step | Reactants | Transition State (ΔE‡) | Products | ΔE (reaction) |

| Oxidative Addition | Pd(0)L₂ + Ar¹-X | [L₂Pd(Ar¹)(X)]‡ | L₂Pd(Ar¹)(X) | Exergonic |

| Transmetalation | L₂Pd(Ar¹)(X) + Ar²-B(OR)₂ | [Complex]‡ | L₂Pd(Ar¹)(Ar²) + X-B(OR)₂ | Varies |

| Reductive Elimination | L₂Pd(Ar¹)(Ar²) | [L₂Pd(Ar¹)(Ar²)]‡ | Ar¹-Ar² + Pd(0)L₂ | Highly Exergonic |

Note: This table represents a generalized pathway. Actual energy values (in kcal/mol) would be determined through specific DFT calculations for the reaction involving this compound precursors.

Another potential synthetic route that could be investigated computationally is the liquid-phase oxidation of 3,4,4'-trimethylbiphenyl. A study on the oxidation of 3,4-dimethylbiphenyl (B1359905) to biphenyl-3,4-dicarboxylic acid has shown that the methyl group at the para position is oxidized preferentially. osti.gov Computational modeling could be employed to study the reaction mechanism of such an oxidation, identifying the key intermediates and transition states involved in the selective oxidation of the 4'-methyl group.

Understanding Ligand-Metal Interactions in Catalytic Systems

The carboxylic acid moiety of this compound makes it a potential ligand for various metal catalysts. The interaction between a ligand and a metal center is fundamental to the stability and reactivity of a catalyst. acs.org Computational chemistry provides powerful tools to probe the nature of these ligand-metal interactions.

When this compound acts as a ligand, it typically coordinates to a metal center through the oxygen atoms of the deprotonated carboxylate group. DFT calculations can be used to model the geometry of the resulting metal complex and to analyze the electronic structure of the metal-ligand bond. nih.govresearchgate.net

Bonding Analysis: A key aspect of understanding ligand-metal interactions is the nature of the chemical bond. Computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bond as primarily ionic or covalent. For interactions between carboxylates and hard metal cations, the bonding is expected to have a significant electrostatic character. researchgate.net DFT studies can quantify the degree of charge transfer from the carboxylate to the metal ion, which is a key factor in the stability of the complex. nih.gov

Binding Energy Calculations: The strength of the ligand-metal interaction can be quantified by calculating the binding energy. This is typically done by computing the difference in energy between the metal-ligand complex and the sum of the energies of the isolated ligand and metal ion. Such calculations can be performed for different metal ions to predict which metals will form the most stable complexes with this compound.

The table below presents hypothetical binding energies and bond characteristics for the interaction of a deprotonated biphenyl carboxylic acid ligand with different metal ions, as could be derived from DFT calculations.

| Metal Ion | Coordination Mode | Calculated Binding Energy (kcal/mol) | Key Orbital Interactions (from NBO analysis) |

| Pd(II) | Bidentate | High | σ-donation from O p-orbitals to empty metal d-orbitals |

| Cu(II) | Monodentate/Bidentate | Moderate | Mix of σ-donation and π-backbonding |

| Rh(I) | Bidentate | High | Strong σ-donation and significant π-backbonding |

| Fe(III) | Bidentate | High (more ionic) | Primarily electrostatic interaction |

Note: The data in this table is illustrative and would need to be confirmed by specific computational studies on this compound.

Vi. Future Research Perspectives and Emerging Directions

Development of Green and Sustainable Synthetic Routes

The future synthesis of 3',4'-Dimethyl-biphenyl-4-carboxylic acid is expected to increasingly focus on green and sustainable methodologies that minimize environmental impact, reduce waste, and enhance efficiency. Traditional cross-coupling reactions, while effective, often rely on hazardous solvents, expensive catalysts, and harsh reaction conditions. The development of more eco-friendly synthetic pathways is a critical area for future research.

Key emerging strategies include:

Catalysis in Aqueous Media: Transitioning from organic solvents to water is a primary goal of green chemistry. Future research will likely explore the adaptation of cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of this compound in aqueous systems. tandfonline.comnih.govajgreenchem.comresearchgate.net This approach not only reduces the reliance on volatile organic compounds but can also simplify product purification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. researchgate.netarabjchem.orgrsc.orgresearchgate.netgoogle.com The application of microwave-assisted synthesis to the production of this compound could offer a more energy-efficient and rapid alternative to conventional heating methods.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and scalability. unimi.itnih.govdurham.ac.ukrsc.orgmdpi.com Developing a continuous flow process for the synthesis of this biphenyl (B1667301) carboxylic acid derivative could enable more efficient and consistent large-scale production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. researchgate.netrsc.orgacs.orgrsc.org Future investigations may focus on identifying or engineering enzymes capable of catalyzing the formation of the biphenyl core of this compound, providing a highly sustainable and enantioselective synthetic route.

Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a mild and efficient method for forging carbon-carbon bonds. researchgate.netnih.govbeilstein-journals.orgmdpi.combeilstein-journals.org Exploring photoredox-mediated coupling strategies for the synthesis of this compound could lead to novel, energy-efficient synthetic pathways.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Aqueous Media Catalysis | Reduced use of volatile organic compounds, simplified purification. |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. |

Advanced Functional Material Design with Precise Structural Control

The rigid, aromatic structure of the biphenyl core, combined with the functional handles of the methyl and carboxylic acid groups, makes this compound an excellent candidate for the design of advanced functional materials. Precise control over the molecular architecture will be key to unlocking its potential in various material science applications.

Future research directions in this area include:

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays. researchgate.netrsc.orgbeilstein-journals.orgscilit.commdpi.comresearchgate.net The specific substitution pattern of this compound could be exploited to synthesize novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

High-Performance Polymers: The incorporation of rigid biphenyl units into polymer backbones can enhance their thermal stability and mechanical properties. ajgreenchem.comnih.govnih.govdrughunter.com this compound could serve as a valuable monomer for the synthesis of advanced polyesters, polyamides, and other polymers with tailored characteristics for demanding applications.

Organic Light-Emitting Diodes (OLEDs): Biphenyl-containing molecules are often used in the emissive and charge-transporting layers of OLEDs. ajgreenchem.com The electronic properties of this compound could be fine-tuned through derivatization to create new materials for more efficient and durable OLED devices.

| Material Class | Potential Role of this compound | Desired Properties |

| Liquid Crystals | Core structural unit | Tailored mesophase behavior, dielectric anisotropy |

| High-Performance Polymers | Monomer | Enhanced thermal stability, mechanical strength |

| OLEDs | Component of emissive or charge-transport layers | Tunable electronic properties, improved device efficiency |

Integration into Hybrid Organic-Inorganic Architectures and Nanomaterials

The interface between organic and inorganic chemistry offers exciting possibilities for creating materials with synergistic properties. The carboxylic acid group of this compound is an ideal anchor for binding to metal ions and inorganic surfaces, making it a prime candidate for the construction of hybrid materials.

Emerging directions in this field are:

Metal-Organic Frameworks (MOFs): Carboxylate-functionalized organic molecules are crucial linkers in the assembly of MOFs. researchgate.netrsc.orgacs.orggoogle.comrsc.orgnih.govmdpi.comresearchgate.netnih.govimperial.ac.ukcd-bioparticles.netalfa-chemistry.com The specific geometry and electronic nature of this compound could be used to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. Zirconium-based MOFs, in particular, are noted for their stability, and this linker could be explored in such systems. rsc.orgacs.orggoogle.comrsc.orgnih.gov

Functionalized Nanoparticles: The carboxylic acid group can be used to functionalize the surface of nanoparticles, modifying their properties and enabling their dispersion in various media. Capping nanoparticles with this compound could lead to new nanomaterials with applications in catalysis, sensing, and biomedical imaging.

Silica-Based Hybrid Materials: The integration of organic molecules into silica (B1680970) matrices via sol-gel processes can yield hybrid materials with enhanced mechanical or functional properties. google.comnih.gov this compound could be incorporated into silica networks to create materials with tailored optical or electronic characteristics.

Exploration of Novel Application Areas Beyond Current Scope

While the immediate applications of this compound may lie in material science, its unique structure also suggests potential in other fields, particularly in the life sciences. The biphenyl scaffold is a common motif in many biologically active molecules. ajgreenchem.comarabjchem.orgresearchgate.netijsdr.org

Future research could explore:

Pharmaceutical Scaffolding: The biphenyl carboxylic acid moiety is present in a number of drugs and clinical candidates. ajgreenchem.commdpi.com this compound could serve as a scaffold for the synthesis of new libraries of compounds to be screened for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netijsdr.org

Enzyme Inhibitors: The specific shape and electronic distribution of this molecule may allow it to fit into the active sites of certain enzymes. For instance, some biphenyl carboxylic acid derivatives have been investigated as URAT1 inhibitors for the treatment of gout. mdpi.com

Bioisosteres in Drug Design: The carboxylic acid group is a common feature in many drugs but can sometimes lead to poor pharmacokinetic properties. tandfonline.comnih.govdrughunter.comnih.govsemanticscholar.orgchemrxiv.org Research into bioisosteric replacements for the carboxylic acid group of this compound could lead to new drug candidates with improved properties. tandfonline.comnih.govdrughunter.comnih.govsemanticscholar.orgchemrxiv.org

Agrochemicals: The biphenyl structure is also found in some agrochemicals. nih.gov The potential of this compound derivatives as new herbicides, fungicides, or insecticides warrants investigation.

| Application Area | Research Focus | Potential Outcome |

| Pharmaceuticals | Synthesis of new derivatives for biological screening | Discovery of new therapeutic agents |

| Enzyme Inhibition | Targeting specific enzymes with tailored molecules | Development of novel drugs for various diseases |

| Bioisosterism | Replacing the carboxylic acid with other functional groups | Improved pharmacokinetic properties of drug candidates |

| Agrochemicals | Screening for activity against agricultural pests and diseases | Development of new crop protection agents |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3',4'-Dimethyl-biphenyl-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid derivatives and 3',4'-dimethylphenylboronic acid. Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O) are critical for optimizing regioselectivity and yield. Post-coupling hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or LiOH yields the carboxylic acid. Reaction temperature (80–100°C) and solvent polarity significantly affect coupling efficiency .

- Data Analysis : Compare yields from Pd-based vs. Ni-based catalysts; Pd systems generally achieve higher yields (~70–85%) but require inert conditions, while Ni catalysts are cost-effective but less efficient (~50–60%) .

Q. How can spectroscopic techniques (NMR, HPLC, FT-IR) confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic proton signals (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.6 ppm). Carboxylic acid protons may appear as broad singlets (~δ 12–13 ppm) but are often absent in D₂O-exchanged samples.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodology : Recrystallization from ethanol/water mixtures or toluene removes unreacted starting materials. For trace impurities, column chromatography (silica gel, eluent: hexane/ethyl acetate with 1–5% acetic acid) enhances purity. Acid-base extraction (e.g., aqueous NaOH followed by HCl precipitation) isolates the carboxylic acid from neutral byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 3',4'-dimethyl substituents influence the compound’s reactivity in further derivatization?

- Methodology :

- Steric Effects : Methyl groups at the 3' and 4' positions hinder electrophilic substitution (e.g., nitration, sulfonation) at adjacent positions, directing reactions to the biphenyl ring’s 2- or 5-positions.

- Electronic Effects : Electron-donating methyl groups increase electron density on the biphenyl ring, enhancing reactivity in nucleophilic acyl substitutions (e.g., esterification, amidation) .

- Case Study : Compare reaction rates of 3',4'-dimethyl vs. unsubstituted biphenylcarboxylic acid in esterification—methylated derivatives show ~20% slower kinetics due to steric hindrance .

Q. What computational approaches (DFT, MD simulations) predict the compound’s solubility and solid-state packing?

- Methodology :

- DFT Calculations : Optimize molecular geometry to calculate dipole moments and polar surface area, correlating with solubility in polar solvents (e.g., DMSO > ethanol > water).

- MD Simulations : Model crystal packing to predict melting points (experimental mp ~164–169°C for analogous biphenylcarboxylic acids) and polymorphism risks .

- Data Contradictions : Experimental solubility in water may deviate from DFT predictions due to hydrogen-bonding network disruptions; validate via shake-flask assays .

Q. How can the compound serve as a precursor for bioactive molecules, and what assays validate its pharmacological potential?

- Methodology :

- Derivatization : Synthesize amides or esters for antimicrobial or anti-inflammatory testing. For example, coupling with amino acids via EDC/HOBt yields prodrug candidates.

- Assays : Use in vitro models (e.g., COX-2 inhibition for anti-inflammatory activity, MIC assays against S. aureus and E. coli) .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Chiral Catalysts : Use asymmetric Suzuki coupling with chiral ligands (e.g., BINAP) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy.

- Process Optimization : Continuous flow reactors improve heat/mass transfer, reducing racemization risks compared to batch processes .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and chemical goggles. Avoid inhalation of dust (use fume hoods) and skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.